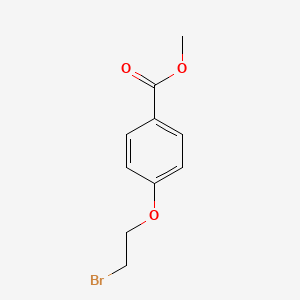

Methyl 4-(2-bromoethoxy)benzoate

Description

Contextualizing Methyl 4-(2-bromoethoxy)benzoate within Contemporary Organic Chemistry Research

In the vast landscape of organic chemistry, molecules that serve as versatile building blocks are of paramount importance. This compound fits this description, acting as a valuable scaffold for the construction of more complex molecular architectures. Its structure is characterized by a para-substituted benzene (B151609) ring, bearing a methyl ester group and a 2-bromoethoxy group. This arrangement allows for a variety of chemical transformations, making it a useful starting material or intermediate in multi-step synthetic pathways. The presence of the reactive bromine atom and the ester functionality allows for sequential or orthogonal chemical modifications.

Significance of this compound as a Precursor and Intermediate in Advanced Synthesis

The primary significance of this compound lies in its role as a precursor molecule. The bromoethoxy group provides a convenient handle for introducing the ethoxy-benzoate moiety onto other molecules through nucleophilic substitution reactions. The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles, particularly amines. This reactivity is central to its application in the synthesis of targeted molecules.

A notable example of its utility is in the synthesis of key intermediates for Selective Estrogen Receptor Modulators (SERMs). indexcopernicus.comresearchgate.net SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist effects, making them crucial in the treatment of conditions such as breast cancer and osteoporosis. dovepress.comnih.gov In this context, this compound serves as the foundational piece for constructing the characteristic aminoethoxyphenyl group found in many SERMs. indexcopernicus.comresearchgate.net

Overview of Key Research Areas Pertaining to this compound

The principal research area involving this compound is the development of novel therapeutic agents. Its application as a building block for SERM intermediates is a prime example of its role in medicinal chemistry and drug discovery. indexcopernicus.comresearchgate.net Researchers have utilized this compound to synthesize a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, which are pivotal for creating potential SERMs. indexcopernicus.comresearchgate.net The ability to readily react this compound with various cyclic amines allows for the generation of a library of compounds for biological screening.

Detailed Research Findings: Synthesis of SERM Intermediates

Research has demonstrated the effective use of this compound as a precursor for the synthesis of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters. These esters are important intermediates for developing new SERMs. The synthesis involves the reaction of this compound with different cyclic amines. indexcopernicus.comresearchgate.net

Table 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters

| Reactant (Cyclic Amine) | Product (Ester Intermediate) |

| Pyrrolidine | Methyl 4-[2-(1-pyrrolidinyl)ethoxy]benzoate |

| Piperidine | Methyl 4-[2-(1-piperidinyl)ethoxy]benzoate |

| Morpholine | Methyl 4-[2-(1-morpholinyl)ethoxy]benzoate |

This table illustrates the derivatization of this compound with various cyclic amines to form key intermediates for SERM synthesis. indexcopernicus.comresearchgate.net

Compound Information

The table below lists the chemical compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-bromoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBJPYYTGUCVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365504 | |

| Record name | methyl 4-(2-bromoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56850-91-0 | |

| Record name | methyl 4-(2-bromoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation in Research

Application of Advanced Spectroscopic Techniques

Modern spectroscopic techniques are indispensable tools for the structural analysis of organic molecules. In the case of Methyl 4-(2-bromoethoxy)benzoate, NMR, MS, and IR spectroscopy, complemented by X-ray crystallography, have been pivotal in its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR (¹H NMR) spectrum of this compound exhibits distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region, a result of their distinct electronic environments. The protons of the ethoxy chain, being closer to the electronegative bromine and oxygen atoms, are also shifted downfield and show a characteristic triplet-triplet splitting pattern. The methyl protons of the ester group appear as a sharp singlet in the upfield region.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 | d | 2H | Aromatic (ortho to -COO) |

| 6.92 | d | 2H | Aromatic (ortho to -O) |

| 4.35 | t | 2H | -OCH₂- |

| 3.86 | s | 3H | -COOCH₃ |

| 3.65 | t | 2H | -CH₂Br |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group is characteristically found in the most downfield region. The aromatic carbons show several signals in the intermediate region, with their chemical shifts influenced by the substituents. The carbons of the bromoethoxy group and the methyl ester group appear in the more upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (Ester) |

| 162.7 | Aromatic C-O |

| 131.5 | Aromatic C-H (ortho to -COO) |

| 123.0 | Aromatic C (ipso to -COO) |

| 114.2 | Aromatic C-H (ortho to -O) |

| 68.0 | -OCH₂- |

| 51.9 | -COOCH₃ |

| 28.5 | -CH₂Br |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular formula, C₁₀H₁₁BrO₃. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak is expected, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns in the mass spectrum can further confirm the structure by showing the loss of specific groups, such as the bromoethyl or methoxycarbonyl moieties. Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also aid in structural confirmation. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound Adducts mdpi.com

| Adduct | m/z |

| [M+H]⁺ | 258.99645 |

| [M+Na]⁺ | 280.97839 |

Source: PubChemLite mdpi.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency region of the spectrum.

X-ray Crystal Diffraction for Molecular Structure Determination

Crystal System and Space Group Analysis

The initial step in analyzing a crystalline solid is determining its crystal system and space group. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges and the angles between them), while the space group describes the symmetry operations (like rotations and reflections) that define the arrangement of molecules within the unit cell. For organic molecules like this compound, common crystal systems include monoclinic and orthorhombic.

For instance, a monoclinic system with a P2₁/n space group would indicate specific symmetry elements are present, which dictate how the molecules pack together in the crystal lattice. This packing arrangement is critical as it influences the physical properties of the solid, such as its melting point and solubility. Although specific data for this compound is not available, analysis of closely related structures, such as methyl 4-bromobenzoate, reveals an orthorhombic system with a Pbca space group. This information highlights the type of detailed structural data that would be obtained from such an analysis.

Illustrative Crystallographic Data for a Related Compound (Methyl 4-bromobenzoate)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.8485 |

| b (Å) | 5.8921 |

| c (Å) | 19.613 |

| V (ų) | 1600.4 |

| Z | 8 |

Note: This table is for illustrative purposes and represents data for a related compound, not this compound.

Thermal Ellipsoid Analysis

A key output of single-crystal X-ray diffraction is the thermal ellipsoid plot, also known as an anisotropic displacement parameter (ADP) plot. In these diagrams, atoms are represented as ellipsoids rather than simple spheres. The size and orientation of the ellipsoid indicate the magnitude and direction of the atom's thermal vibration within the crystal lattice.

This analysis provides insights into the molecule's dynamic behavior and the rigidity of different parts of its structure. For example, atoms in a flexible side chain, like the bromoethoxy group in this compound, would likely exhibit larger, more elongated ellipsoids compared to the atoms within the more rigid benzene ring. This information is valuable for understanding molecular flexibility and potential conformational changes.

Integration of Computational Chemistry in Structural Elucidation

Computational chemistry serves as a powerful complement to experimental techniques, offering a deeper understanding of a molecule's structure and predicting its chemical behavior.

Density Functional Theory (DFT) Calculations for Structural Confirmation and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be used to perform a geometry optimization. This process calculates the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography for structural confirmation.

Furthermore, DFT is invaluable for predicting reactivity. By calculating the distribution of electron density, it is possible to generate an electrostatic potential map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in predicting how the molecule will interact with other reagents. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Quantum Chemical Studies

Quantum chemical studies encompass a range of computational methods, including DFT, that are based on the principles of quantum mechanics. These studies provide fundamental insights into the electronic properties and energetic landscape of a molecule. For this compound, quantum chemical calculations could be employed to:

Calculate vibrational frequencies: These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to help assign spectral peaks to specific molecular motions.

Determine reaction mechanisms: By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for potential reactions, thereby elucidating reaction pathways.

Predict spectroscopic properties: Methods like Time-Dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum of the molecule.

Chemical Reactivity and Reaction Mechanisms

Reaction Pathways Involving the Bromoethoxy Group

The bromoethoxy substituent is highly susceptible to reactions involving the displacement of the bromide ion, a good leaving group. This reactivity is central to the utility of methyl 4-(2-bromoethoxy)benzoate as an alkylating agent.

The primary reaction pathway for the bromoethoxy group is nucleophilic substitution, typically following an SN2 mechanism. In these reactions, a nucleophile attacks the carbon atom attached to the bromine, leading to the displacement of the bromide ion and the formation of a new covalent bond.

A significant application of this reactivity is in the synthesis of pharmacologically active molecules. For instance, this compound is a key starting material in the synthesis of Dazoxiben, a thromboxane (B8750289) synthase inhibitor. In this synthesis, the bromoethoxy group undergoes nucleophilic substitution with imidazole. The reaction is typically carried out in the presence of a strong base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the deprotonation of imidazole, thereby increasing its nucleophilicity.

General Reaction Scheme:

This compound + Nucleophile → Methyl 4-(2-(nucleophil)ethoxy)benzoate + Bromide salt

| Nucleophile | Reagent/Conditions | Product | Reference |

| Imidazole | Sodium Hydride, DMF | Methyl 4-(2-(1H-imidazol-1-yl)ethoxy)benzoate |

This compound serves as an effective alkylating agent for a variety of nucleophiles, including phenols and thiols. These reactions, a subset of nucleophilic substitutions, are fundamental in constructing more complex molecular architectures.

The alkylation of phenols with this compound typically proceeds under basic conditions. A base, such as potassium carbonate or sodium hydroxide (B78521), is used to deprotonate the phenol (B47542), generating a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the bromoethoxy group, displacing the bromide and forming an ether linkage.

Similarly, thiols can be alkylated to form thioethers. The reaction with a thiol, such as thiophenol, is often carried out in the presence of a base like potassium carbonate to generate the thiolate anion, which is a potent nucleophile.

Table of Alkylation Reactions:

| Nucleophile | Base | Product |

| Phenol | K₂CO₃ | Methyl 4-(2-phenoxyethoxy)benzoate |

| Thiophenol | K₂CO₃ | Methyl 4-(2-(phenylthio)ethoxy)benzoate |

Transformations of the Benzoate (B1203000) Moiety

The benzoate portion of the molecule, specifically the methyl ester group, can undergo several important transformations, including hydrolysis, reduction, and reactions involving the aromatic ring itself.

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-(2-bromoethoxy)benzoic acid. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, also known as saponification, is typically more efficient and is often carried out using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, which is then protonated by the newly formed carboxylic acid. An acidic workup is subsequently required to protonate the carboxylate salt and isolate the carboxylic acid. libretexts.orgmasterorganicchemistry.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org It requires heating the ester in the presence of a strong acid and a large excess of water to drive the equilibrium towards the products, the carboxylic acid and methanol. libretexts.org

Reaction Conditions for Ester Hydrolysis:

| Condition | Reagents | Product |

| Basic | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-(2-bromoethoxy)benzoic acid |

| Acidic | H₃O⁺ (aq), Heat | 4-(2-bromoethoxy)benzoic acid |

The ester functionality of this compound can be reduced to a primary alcohol. This transformation requires the use of strong reducing agents, as esters are relatively unreactive towards milder reagents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for the reduction of esters to primary alcohols. The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the resulting aldehyde intermediate, which is then protonated upon acidic workup to yield (4-(2-bromoethoxy)phenyl)methanol.

It is important to note that LiAlH₄ can also potentially reduce the alkyl bromide, although the ester reduction is generally faster. Careful control of reaction conditions is necessary to achieve selective reduction.

While the benzene (B151609) ring itself is generally resistant to oxidation under mild conditions, the ethoxy substituent attached to it can be susceptible to oxidation under more forcing conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the ether linkage, particularly at elevated temperatures. alfa-chemistry.com

In the case of this compound, vigorous oxidation with hot, acidic or alkaline potassium permanganate would likely lead to the cleavage of the bromoethoxy group and oxidation of the resulting benzylic position to a carboxylic acid. alfa-chemistry.com This would ultimately result in the formation of terephthalic acid after subsequent hydrolysis of the ester group. However, such a reaction is often not selective and can lead to the degradation of the molecule. The primary utility of oxidation reactions in similar systems is often focused on the transformation of alkyl side chains on the aromatic ring.

Mechanistic Investigations of this compound in Complex Reaction Systems

The reactivity of this compound is centered around the electrophilic nature of the carbon atom bonded to the bromine. This characteristic allows for a variety of substitution reactions, making it a valuable reagent for introducing the 4-(methoxycarbonyl)phenoxyethyl moiety into other molecules.

Role as an Electrophile

The primary role of this compound in chemical reactions is that of an electrophile. The electron-withdrawing bromine atom creates a partial positive charge on the adjacent carbon, making it a prime target for nucleophiles. This reactivity is classically exploited in SN2 reactions.

Reactions with Oxygen Nucleophiles:

A prominent example of its electrophilic character is the Williamson ether synthesis, where it reacts with phenolic compounds to form diaryl ethers. In a typical reaction, a phenol is deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the bromoethoxy group, displacing the bromide ion and forming a new carbon-oxygen bond.

Table 1: O-Alkylation of Phenols with this compound

| Entry | Phenol Derivative | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenol | K₂CO₃ | Acetone (B3395972) | Reflux | >90 |

| 2 | 4-Methylphenol | K₂CO₃ | DMF | 80 | ~95 |

| 3 | 4-Nitrophenol | Cs₂CO₃ | Acetonitrile (B52724) | 80 | High |

| 4 | Resorcinol | K₂CO₃ | Acetone | Reflux | Good |

This table presents representative data for the O-alkylation of various phenols with this compound, highlighting typical reaction conditions and yields. The specific yields can vary based on the precise reaction conditions and the electronic nature of the substituents on the phenol.

Reactions with Nitrogen Nucleophiles:

Similarly, this compound serves as an alkylating agent for primary and secondary amines. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon and leading to the formation of a new carbon-nitrogen bond. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed as a byproduct. However, the alkylation of amines can sometimes lead to multiple substitutions, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the newly formed amines can also act as nucleophiles. nih.gov

Table 2: N-Alkylation of Amines with this compound

| Entry | Amine | Base | Solvent | Temperature (°C) | Product Type |

| 1 | Benzylamine | K₂CO₃ | DMF | Room Temp. | Secondary Amine |

| 2 | Piperidine | Et₃N | Acetonitrile | 60 | Tertiary Amine |

| 3 | Aniline | NaHCO₃ | DMSO | 100 | Secondary Amine |

This table illustrates the N-alkylation of various amines using this compound. The choice of base and solvent is crucial in controlling the extent of alkylation.

Reactions with Sulfur Nucleophiles:

The electrophilic nature of this compound is also demonstrated in its reactions with thiols, particularly thiophenols. The thiolate anion, generated by treating the thiol with a base, is a potent nucleophile that readily displaces the bromide to form thioethers. These reactions are generally efficient and proceed under mild conditions. nih.gov

Table 3: S-Alkylation of Thiols with this compound

| Entry | Thiol | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Thiophenol | NaOH | Ethanol/Water | Room Temp. | >90 |

| 2 | 4-Methylthiophenol | K₂CO₃ | DMF | 50 | High |

| 3 | Cysteine derivative | NaHCO₃ | Water | Room Temp. | Good |

This table showcases the S-alkylation of thiols with this compound, a reaction that is typically high-yielding due to the strong nucleophilicity of the thiolate anion.

Participation in Cascade or Multicomponent Reactions

While direct and extensively documented participation of this compound in well-defined cascade or multicomponent reactions (MCRs) like the Ugi or Passerini reactions is not prevalent in the literature, its potential for such transformations can be inferred from its reactivity profile. The bromoethoxy moiety can act as a reactive handle to initiate a sequence of reactions in a one-pot setting.

A hypothetical cascade reaction could involve an initial SN2 reaction with a bifunctional nucleophile. For instance, reaction with a compound containing both a phenol and another nucleophilic group could lead to an initial O-alkylation, followed by an intramolecular cyclization.

One area where such a process is conceivable is in the synthesis of chromene derivatives. Although not a classical MCR, the synthesis of certain chromenes can involve a one-pot sequence that bears resemblance to a cascade process. For example, the reaction of a salicylaldehyde (B1680747) with a malononitrile (B47326) dimer in an alcohol solvent can lead to the formation of a 5-alkoxy-5H-chromeno[2,3-b]pyridine. nih.gov While in this specific documented synthesis the alcohol acts as both solvent and reactant, one could envision a scenario where this compound is used as an external electrophile to trap an intermediate in a similar one-pot synthesis of a chromene or related heterocyclic system.

The fundamental principle of MCRs is to combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov The electrophilic nature of this compound makes it a suitable candidate for the "X" component in an A + B + C + X type of reaction, where it would serve to introduce the 4-(methoxycarbonyl)phenoxyethyl group onto a scaffold assembled from the other components. However, specific and optimized examples of this in the peer-reviewed literature are yet to be widely reported.

Biological Activities and Mechanistic Insights

Antifungal Activity Research

Research into the antifungal properties of benzoate (B1203000) esters and related chemical structures provides a context for the potential activity of Methyl 4-(2-bromoethoxy)benzoate.

While specific studies detailing the direct efficacy of this compound against the plant pathogenic fungi Rhizoctonia solani, Fusarium moniliforme, and Sphaeropsis sapinea are not extensively available in peer-reviewed literature, the general class of benzoate derivatives has been investigated for antifungal properties. For instance, studies on other natural and synthetic compounds have demonstrated inhibitory effects against these challenging plant pathogens. Natural stilbenes have been shown to inhibit the growth of Sphaeropsis sapinea in vitro nih.gov. Similarly, various extracts and chemical complexes have been evaluated for their ability to suppress Rhizoctonia solani nih.govnih.govresearchgate.netnih.gov. The genus Fusarium is a known target for a range of fungicides nih.gov. However, specific data quantifying the activity of this compound against these particular fungi remains to be published.

Direct comparative studies between this compound and commercial fungicides like Carbendazim are not documented in the available scientific literature. Carbendazim is a widely used broad-spectrum benzimidazole (B57391) fungicide that acts by interfering with the synthesis of DNA during fungal cell division and disrupting microtubule assembly nih.govinchem.orgeuropa.eu. It is effective against a wide range of fungal pathogens including species of Ascomycetes, Fungi Imperfecti, and Basidiomycetes nih.govinchem.org. The analysis and detection of Carbendazim in various crops is a common practice in food safety monitoring xn--untersuchungsmter-bw-nzb.denih.gov. Without direct comparative data, the relative potency of this compound to Carbendazim cannot be assessed.

The molecular structure of this compound, which features a methyl ester of a benzoic acid with a bromo-ethoxy substituent at the para-position, contains moieties that are often associated with biological activity. In studies of other chemical series, such as 2-acylated benzo- and naphthohydroquinones, the presence and nature of substituents on the benzene (B151609) ring have been shown to be critical for antifungal activity mdpi.comresearchgate.net. The presence of a halogen, such as bromine, in a molecule can significantly influence its fungitoxicity. While a detailed structure-activity relationship (SAR) study specifically for antifungal analogs of this compound has not been published, the general principles of medicinal chemistry suggest that the bromo-ethoxy chain could play a role in its biological interactions.

Broader Biological Applications and Mechanisms of Action

Beyond potential antifungal use, the chemical structure of this compound makes it a useful intermediate in the synthesis of more complex molecules for medicinal and agricultural purposes.

In the field of medicinal chemistry, this compound has been identified as a component in compositions designed for therapeutic use. A patent application has described compositions containing this compound for the potential treatment of diseases related to EGFR (Epidermal Growth Factor Receptor) tyrosine kinase google.com. Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of kinases, enzymes that play a crucial role in cell signaling and growth google.com. The inclusion of this compound in such patented compositions suggests its role as a key building block in the synthesis of dual EGFR and HDAC (histone deacetylase) inhibitors google.com.

In agrochemistry, the interest in benzoate analogs extends to enhancing the efficacy of existing fungicides. For example, certain benzo analogs have been studied for their ability to increase the sensitivity of Aspergillus strains to the fungicide kresoxim-methyl (B120586) nih.gov. While direct application data for this compound as a standalone agrochemical is not available, its classification by chemical suppliers as a "building block" indicates its utility in the synthesis of more complex, potentially agrochemically active compounds. Its structural relationship to other benzoate esters that have shown fungicidal or other pesticidal activities supports its relevance in this field.

Based on the available information, there are no specific theoretical studies on the biological interactions of this compound to report for the requested section. Scientific literature detailing computational analyses, such as molecular docking or other in-silico investigations into the biological activities of this particular compound, is not present in the searched resources. Therefore, no detailed research findings or data tables can be provided.

Advanced Research Applications and Future Perspectives

Methyl 4-(2-bromoethoxy)benzoate in Polymer Science

The bifunctional nature of this compound lends itself to applications in polymer chemistry, where it can be used to introduce specific end-groups or to modify existing polymer chains.

Endcapping Reactions in Oligo(oxyethylene) Glycols

End-capping is a critical process in polymer synthesis, used to terminate polymer chains to control molecular weight and impart specific functionalities or properties to the final material. google.com In the context of oligo(oxyethylene) glycols, which typically possess terminal hydroxyl (-OH) groups, this compound can serve as an effective end-capping agent. The terminal hydroxyl group of the glycol can act as a nucleophile, displacing the bromine atom on the bromoethoxy chain of the benzoate (B1203000) derivative via a Williamson ether synthesis. This reaction covalently attaches the methyl benzoate moiety to the end of the polymer chain. Such end-capping strategies are crucial for creating polymers with tailored properties, for example, by introducing a group that can later be used for further reactions or to enhance compatibility with other materials. google.com

Derivatization of Polymers

Polymer derivatization involves the chemical modification of a polymer to alter its physical or chemical properties. The reactive alkyl bromide of this compound makes it a suitable reagent for this purpose. Polymers containing nucleophilic functional groups (e.g., amines, thiols, or hydroxyls) along their backbone can be modified by reacting them with this compound. This process grafts the 4-(methoxycarbonyl)phenoxyethyl group onto the polymer. Such modifications can be used to change a polymer's solubility, thermal stability, or to introduce functionalities for applications in areas like responsive coatings or drug delivery systems. core.ac.uk

Role in the Synthesis of Complex Organic Molecules

As a chemical building block, this compound is a valuable starting material or intermediate in multi-step organic synthesis. bldpharm.comvibrantpharma.com

Pharmaceutical Intermediates

The compound is classified as a pharmaceutical intermediate, indicating its role in the synthetic pathways of active pharmaceutical ingredients (APIs). bldpharm.comalzchem.com The structure is advantageous as it contains multiple reactive sites that can be addressed in a controlled manner. For instance, the bromo group can be substituted, and the ester can be hydrolyzed to a carboxylic acid, providing two points for molecular elaboration. While specific syntheses of commercial drugs using this exact intermediate are proprietary, related bromo-benzoate compounds are known to be key precursors for pharmaceuticals. For example, methyl p-bromobenzoate is a raw material for the antitumor drug pemetrexed (B1662193) disodium. mdpi.com The presence of both an ether linkage and an aromatic ester in this compound provides a scaffold that is common in many biologically active molecules.

Agrochemical Intermediates

Similar to its role in pharmaceuticals, this class of compounds serves as an important intermediate in the agrochemical industry. alzchem.com The development of new pesticides and herbicides often relies on the synthesis of complex organic molecules designed to interact with specific biological targets in pests or plants. Benzoate derivatives are common in this field. A relevant example from a related compound is the use of 4-bromoacetyl-2-methyl benzoate as a key intermediate in the synthesis of Fluralaner, a potent insecticide and acaricide. google.com This highlights the utility of the bromo-benzoate framework in constructing agrochemically active substances.

Precursor for Esters

The methyl ester functional group in this compound makes it a versatile precursor for the synthesis of other, more complex esters. mdpi.com Through a process called transesterification, the methyl group can be exchanged for a different alkyl or aryl group by reacting the compound with another alcohol in the presence of an acid or base catalyst. Alternatively, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-bromoethoxy)benzoic acid. This acid can then be coupled with a wide variety of alcohols using standard esterification methods, such as Fischer esterification, to generate a library of different ester compounds. youtube.com This flexibility allows chemists to fine-tune the properties of the final molecule.

Computational Approaches in Designing Novel Derivatives

The advancement of computational chemistry has revolutionized the field of drug discovery and materials science, offering powerful tools for the rational design of novel molecules with desired properties. For a scaffold such as this compound, these in silico methods provide a pathway to explore a vast chemical space efficiently, prioritizing synthetic efforts on compounds with the highest potential. Key computational approaches applicable to the design of novel derivatives from this parent molecule include molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacokinetic profiling.

Molecular docking simulations are a cornerstone of structure-based drug design. researchgate.netnih.gov This technique predicts the preferred orientation of a designed molecule when bound to a specific biological target, such as a protein or enzyme, to form a stable complex. researchgate.netmdpi.com For instance, derivatives of this compound could be designed by modifying its core structure—for example, by replacing the bromo group with various other functionalities or by altering the ethoxy bridge. These virtual derivatives can then be docked into the active site of a target protein implicated in a disease. The docking score, which estimates the binding affinity, along with an analysis of the binding interactions (e.g., hydrogen bonds, hydrophobic interactions), helps in selecting the most promising candidates for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) represents another powerful computational tool. nih.gov QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activity. nih.gov By developing a QSAR model for a set of synthesized and tested derivatives of this compound, it becomes possible to predict the activity of new, unsynthesized derivatives. nih.gov The model identifies key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for the desired activity. researchgate.net This approach guides the design of new derivatives by suggesting which structural modifications are likely to enhance the biological effect. mdpi.com

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another critical step in modern drug design. mdpi.com These computational models can predict the drug-likeness of a designed molecule, including its solubility, permeability, and potential for metabolic breakdown, from its structure alone. researchgate.net By applying these predictive models to virtual derivatives of this compound, researchers can filter out compounds that are likely to have poor pharmacokinetic profiles, thus saving significant time and resources. mdpi.com

The integration of these computational methods allows for a multi-parameter optimization approach in the design of novel derivatives. A hypothetical workflow for designing new derivatives of this compound is illustrated in the table below.

| Computational Design Workflow for Novel Derivatives | Description | Key Metrics | Example Application |

| Scaffold Selection and Modification | The core structure of this compound is chosen as the starting point. Virtual libraries of derivatives are generated by systematically modifying specific functional groups (e.g., the bromo group, the ester, the aromatic ring). | Number of derivatives generated, diversity of functional groups. | Replace the bromo group with -OH, -NH2, -CN, or various heterocyclic rings. |

| Molecular Docking | The virtual derivatives are docked into the active site of a selected biological target (e.g., a kinase, a protease). | Docking score (kcal/mol), binding mode, key interactions (hydrogen bonds, etc.). | Identify derivatives with high predicted affinity for a cancer-related protein target. nih.gov |

| QSAR Modeling | If experimental data for a set of initial derivatives is available, a QSAR model is built to predict the activity of new virtual derivatives. | Correlation coefficient (R²), predictive accuracy. | Predict the antimicrobial activity of new derivatives based on a model built from existing data. |

| ADME/Toxicity Prediction | The drug-likeness and potential toxicity of the most promising candidates from docking and/or QSAR are assessed using in silico models. | Lipinski's rule of five, predicted solubility, metabolic stability, potential for toxicity. | Filter out derivatives predicted to have poor oral bioavailability or potential for causing adverse effects. |

| Prioritization for Synthesis | Based on the combined results of all computational analyses, a short list of the most promising derivatives is selected for chemical synthesis and experimental testing. | Overall ranking based on predicted potency, selectivity, and drug-like properties. | Select the top 5-10 candidates for synthesis and in vitro biological assays. |

This integrated computational approach significantly enhances the efficiency of the discovery process, enabling the design of novel this compound derivatives with optimized properties for a range of advanced applications.

Emerging Research Directions and Interdisciplinary Studies

This compound, with its versatile chemical structure, is poised to be a valuable building block in a variety of emerging research fields. Its functional groups—the reactive bromo group, the cleavable ester, and the aromatic ring—offer multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecules. The future research landscape for this compound is likely to be characterized by its application in materials science, medicinal chemistry, and interdisciplinary studies that bridge these and other fields.

In the realm of materials science , the bromoethoxy moiety of this compound can be exploited for the development of novel functional materials. For instance, this compound could serve as a precursor for the synthesis of photoactive molecules. Research into related compounds has shown that bromo-functionalized aromatic systems can be used to create light-responsive materials, such as photo-switchable liquid crystals or polymers. nsf.gov The development of such materials could have applications in areas like optical data storage, smart windows, and light-controlled chemical reactions.

In medicinal chemistry , this compound is a promising scaffold for the development of new therapeutic agents. Its structure can be elaborated to target a wide range of biological systems. For example, the benzoate core is a common feature in many biologically active compounds. nih.gov The bromoethoxy side chain provides a reactive handle for linking the molecule to other pharmacophores or for introducing functionalities that can interact with specific biological targets. acs.org Future research could focus on synthesizing libraries of derivatives for screening against various diseases, including cancer, infectious diseases, and neurological disorders. The insights gained from such studies could lead to the discovery of novel drug candidates with improved efficacy and selectivity.

Interdisciplinary studies that combine computational chemistry, synthetic organic chemistry, and biological screening will be crucial for unlocking the full potential of this compound. For instance, computational models could be used to design derivatives with specific electronic properties for applications in organic electronics. mdpi.com These predictions can then guide the synthesis of the most promising candidates, which would subsequently be tested for their performance in electronic devices. Similarly, a synergistic approach involving in silico drug design, chemical synthesis, and high-throughput biological screening could accelerate the identification of new drug leads based on this scaffold. mdpi.com

The following table outlines potential interdisciplinary research directions for this compound.

| Research Direction | Interdisciplinary Fields Involved | Potential Application | Example Research Focus |

| Development of Photo-responsive Materials | Materials Science, Organic Chemistry, Physics | Smart materials, optical devices | Synthesis of polymers incorporating the this compound moiety to create materials that change their properties in response to light. |

| Targeted Drug Delivery Systems | Medicinal Chemistry, Nanotechnology, Pharmacology | Cancer therapy, personalized medicine | Use of this compound as a linker to attach a cytotoxic drug to a targeting ligand (e.g., an antibody or a peptide) for selective delivery to cancer cells. |

| Probes for Chemical Biology | Chemical Biology, Analytical Chemistry, Biochemistry | Imaging and studying biological processes | Design and synthesis of fluorescent probes based on the this compound scaffold to visualize specific enzymes or cellular components. |

| Organic Electronics | Materials Science, Electrical Engineering, Computational Chemistry | Flexible displays, solar cells | Computational design and synthesis of derivatives with tailored electronic properties for use as components in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. |

Q & A

Q. What are the standard synthetic routes for Methyl 4-(2-bromoethoxy)benzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via a two-step protocol:

Esterification : React 4-hydroxybenzoic acid with methanol under acidic conditions (e.g., H₂SO₄) to form methyl 4-hydroxybenzoate.

Alkylation : Treat the intermediate with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) to introduce the bromoethoxy group.

Q. Optimization Tips :

Q. What analytical techniques are recommended for characterizing this compound?

Core Techniques :

- NMR Spectroscopy :

- ¹H NMR : Expect signals at δ 3.8–4.5 ppm (OCH₂CH₂Br and OCH₃) and aromatic protons at δ 6.8–8.0 ppm.

- ¹³C NMR : Confirm ester carbonyl (δ ~167 ppm) and brominated carbons (δ ~30–40 ppm).

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 273.0 (C₁₀H₁₁BrO₃).

- X-ray Crystallography : For structural confirmation, use SHELX-97 for refinement .

Q. Supplementary Methods :

Q. What safety protocols should be followed when handling this compound?

Critical Precautions :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- First Aid :

- Skin Contact : Wash immediately with soap/water for 15 minutes.

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist.

- Storage : Keep in a dark, dry container at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the bromoethoxy group influence reactivity in nucleophilic substitution reactions?

The bromine atom in the 2-bromoethoxy moiety acts as an excellent leaving group, enabling:

- Sₙ2 Reactions : Substitution with nucleophiles (e.g., amines, thiols) to form ether or thioether derivatives.

- Elimination Reactions : Under strong bases (e.g., DBU), β-elimination may occur, forming vinyl ethers.

Q. Methodological Insight :

Q. How can crystallographic data resolve ambiguities in structural elucidation?

Case Study : When NMR data is inconclusive (e.g., overlapping aromatic signals), single-crystal X-ray diffraction provides unambiguous confirmation:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis.

Example :

A 2024 study resolved conflicting NOE (Nuclear Overhauser Effect) data for a brominated benzoate derivative using WinGX-generated ORTEP diagrams .

Q. How can researchers design assays to study interactions between this compound and biological targets?

Approach :

Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes (e.g., esterases) or receptors.

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorometric or colorimetric assays (e.g., p-nitrophenyl acetate hydrolysis).

- Cellular Uptake : Track compound localization using fluorescent analogs (e.g., BODIPY-labeled derivatives).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.